Fmoc-1-methyl-L-histidine

Description

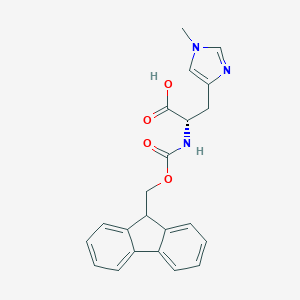

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-25-11-14(23-13-25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWOFHRSEVVUHM-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426689 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-methyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202920-22-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202920-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-methyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N1-methyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physiochemical Characteristics of Fmoc-His(1-Me)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-1-methyl-L-histidine, commonly referred to as Fmoc-His(1-Me)-OH, is a critical building block in solid-phase peptide synthesis (SPPS). The methylation at the 1-position (τ-position) of the imidazole (B134444) ring offers unique properties, preventing certain side reactions and influencing the conformational characteristics of the resulting peptides. This technical guide provides a comprehensive overview of the core physiochemical characteristics of Fmoc-His(1-Me)-OH, complete with experimental methodologies and data presented for clarity and reproducibility.

Core Physiochemical Data

A summary of the key physiochemical properties of Fmoc-His(1-Me)-OH is presented in the tables below. This data is essential for its effective use in peptide synthesis, ensuring accurate reagent preparation and understanding its behavior under various experimental conditions.

| Identifier | Value |

| Chemical Name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-L-histidine |

| Synonyms | Fmoc-L-His(1-Me)-OH, Fmoc-His(τ-Me)-OH |

| CAS Number | 202920-22-7 |

| Molecular Formula | C₂₂H₂₁N₃O₄ |

| Molecular Weight | 391.42 g/mol |

| Property | Value | Reference |

| Appearance | White to off-white powder | [1] |

| Melting Point | 135 - 136 °C | [1] |

| Optical Rotation | [α]²⁰/D = -9.0 ± 1° (c=1 in 2N HCl) | [1] |

| Purity | ≥99% (HPLC) | [1] |

| Storage Temperature | 2-8°C | [2] |

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 10 mg/mL | [3] |

| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL | [3] |

| Phosphate Buffered Saline (PBS, pH 7.2) | 0.2 mg/mL | [3] |

Experimental Protocols

Detailed methodologies are crucial for the verification and consistent application of physiochemical data. The following sections outline the standard experimental protocols for determining the key characteristics of Fmoc-His(1-Me)-OH.

Melting Point Determination

The melting point of Fmoc-His(1-Me)-OH is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

Procedure:

-

A small amount of the finely powdered Fmoc-His(1-Me)-OH is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate to approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting range is reported as the range between these two temperatures.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the standard method for assessing the purity and enantiomeric excess of Fmoc-protected amino acids.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based)

Mobile Phase (Isocratic):

-

A mixture of an organic modifier (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer containing an acidic additive (e.g., 0.1% trifluoroacetic acid). The exact ratio is optimized for the specific column and compound.

Procedure:

-

A standard solution of Fmoc-His(1-Me)-OH is prepared in a suitable solvent (e.g., mobile phase).

-

The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

-

A defined volume of the sample solution is injected onto the column.

-

The chromatogram is recorded at a specific wavelength (typically 220 nm for the Fmoc group).

-

The retention times of the main peak and any impurity peaks are recorded.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

General Workflow for HPLC Purity Analysis

Caption: General workflow for purity analysis by HPLC.

Solubility Assessment

Determining the solubility of Fmoc-His(1-Me)-OH in various solvents is crucial for its use in peptide synthesis.

Materials:

-

Fmoc-His(1-Me)-OH

-

A selection of solvents (e.g., DMF, DMSO, PBS)

-

Vortex mixer

-

Analytical balance

Procedure:

-

A known mass of Fmoc-His(1-Me)-OH is weighed into a vial.

-

A small, measured volume of the solvent is added.

-

The mixture is vortexed for a set period (e.g., 2 minutes) to facilitate dissolution.

-

If the solid dissolves completely, more of the compound is added in known increments until saturation is reached (i.e., solid material remains undissolved).

-

If the initial amount does not dissolve, more solvent is added in measured volumes until complete dissolution is observed.

-

The solubility is expressed as the mass of the compound that dissolves in a given volume of solvent (e.g., mg/mL).

Spectroscopic Data

While specific spectra for Fmoc-His(1-Me)-OH are not publicly available in comprehensive databases, the expected characteristic signals based on its structure are described below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is used to confirm the structure of the molecule. The expected chemical shifts (δ) in ppm relative to a standard (e.g., TMS) are:

-

Imidazole Protons: Signals for the two protons on the imidazole ring are expected. The proton at the C2 position will typically be a singlet, while the proton at the C4 (or C5) position will also be a singlet. Their chemical shifts will be influenced by the methyl group and the linkage to the alpha-carbon.

-

Fmoc Group Protons: A complex multiplet pattern is expected in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the eight protons of the fluorenyl group. A multiplet for the CH and a doublet for the CH₂ of the fluorenylmethoxycarbonyl group will also be present.

-

Alpha-Carbon and Beta-Carbon Protons: The α-proton will appear as a multiplet, coupled to the β-protons and the amide proton. The β-protons will appear as a multiplet.

-

Methyl Group Protons: A singlet corresponding to the three protons of the N-methyl group on the imidazole ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key expected chemical shifts include:

-

Carbonyl Carbon: A signal in the downfield region (typically δ 170-180 ppm) for the carboxylic acid carbon.

-

Fmoc Group Carbons: Multiple signals in the aromatic region for the carbons of the fluorenyl group, as well as signals for the CH and CH₂ carbons of the fluorenylmethoxycarbonyl moiety.

-

Imidazole Carbons: Signals corresponding to the carbons of the imidazole ring.

-

Alpha and Beta Carbons: Signals for the α- and β-carbons of the amino acid backbone.

-

Methyl Carbon: A signal in the upfield region for the methyl carbon attached to the imidazole nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Characteristic absorption bands (in cm⁻¹) are expected for:

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.

-

N-H Stretch: A band around 3300 cm⁻¹ for the amide N-H.

-

C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group and another for the urethane (B1682113) carbonyl of the Fmoc group.

-

C=C Stretch: Aromatic C=C stretching vibrations from the fluorenyl and imidazole rings in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Bands corresponding to the C-N bonds.

Application in Peptide Synthesis

Fmoc-His(1-Me)-OH is primarily used in SPPS to introduce a 1-methylhistidine residue into a peptide sequence. The methylation of the imidazole nitrogen at the 1-position prevents potential side reactions such as racemization and acylation at the imidazole nitrogen during peptide coupling.

Logical Flow of Fmoc-His(1-Me)-OH in SPPS

Caption: Logical flow of incorporating Fmoc-His(1-Me)-OH in SPPS.

Conclusion

This technical guide provides a detailed overview of the essential physiochemical characteristics of Fmoc-His(1-Me)-OH. The presented data and experimental protocols are intended to support researchers, scientists, and drug development professionals in the effective and reproducible use of this important amino acid derivative in peptide synthesis and related applications. A thorough understanding of these properties is fundamental to achieving high-purity synthetic peptides with desired biological activities.

References

Fmoc-1-methyl-L-histidine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties of Fmoc-1-methyl-L-histidine and its application in solid-phase peptide synthesis (SPPS). This document offers a detailed experimental protocol for the utilization of this reagent in the synthesis of custom peptides, a critical process in drug discovery and proteomics research.

Core Compound Data

This compound is a derivative of the amino acid L-histidine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the imidazole (B134444) ring is methylated at the N-1 position. This modification is crucial for its application as a building block in peptide synthesis, preventing unwanted side reactions.

| Property | Value |

| Molecular Formula | C22H21N3O4[1][2][3][4] |

| Molecular Weight | 391.42 g/mol [1][4][5] |

| Synonyms | Fmoc-His(1-Me)-OH, Fmoc-His(τ-Me)-OH, Nα-Fmoc-Nim-methyl-L-histidine[2][3][5] |

| Appearance | White to off-white powder[3] |

| CAS Number | 202920-22-7[2][3][4] |

Application in Peptide Synthesis

This compound serves as a vital building block in the synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS).[3] The Fmoc protecting group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups, a core principle of the widely used orthogonal synthesis strategy.[6] This compound is instrumental in the development of peptide-based drugs and for creating peptides used in various research applications, including the study of protein structure and function.[3]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual steps for incorporating this compound or other Fmoc-protected amino acids into a peptide chain on a solid support resin.

1. Resin Selection and Preparation:

-

Resin Choice: The selection of the resin is dictated by the desired C-terminal functionality of the peptide. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resin is commonly used. For a C-terminal amide, Rink Amide resin is the appropriate choice.[1][2]

-

Swelling: The resin must be swelled in a suitable solvent to ensure that the reactive sites are accessible. Place the desired amount of resin in a reaction vessel and add dimethylformamide (DMF). Allow the resin to swell for at least 30-60 minutes at room temperature.[1] After swelling, the solvent is drained.

2. First Amino Acid Coupling (Loading):

-

The first Fmoc-protected amino acid is covalently attached to the resin. The specific protocol for this step can vary depending on the resin used.

3. Iterative Peptide Elongation Cycle: This cycle of deprotection and coupling is repeated for each amino acid to be added to the peptide chain.

-

Step 3a: Fmoc Deprotection:

-

Wash the resin-bound peptide with DMF (3 times).

-

To remove the Fmoc protecting group from the N-terminal amino acid, treat the resin with a 20% solution of piperidine (B6355638) in DMF.[1][6][7]

-

Allow the reaction to proceed for 5-10 minutes.

-

Drain the reaction vessel and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

-

Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc-adduct.

-

-

Step 3b: Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., this compound) and a coupling agent (e.g., HCTU, HATU, or DCC/HOBt) in DMF.[1] The molar excess of the amino acid and coupling reagents relative to the resin's substitution level is typically 3-5 fold.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

-

After the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF.

-

4. Final Cleavage and Deprotection:

-

Once the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

-

A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS), often in a ratio of 95:2.5:2.5 (TFA:TIS:H2O).[2]

-

The peptide-resin is incubated in the cleavage cocktail for 2-3 hours at room temperature.

-

The resin is then filtered off, and the peptide is precipitated from the filtrate using cold diethyl ether.

-

The precipitated peptide is collected by centrifugation, washed with cold ether, and then dried. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of the SPPS Workflow

The following diagram illustrates the key stages of the Fmoc solid-phase peptide synthesis cycle.

Caption: Workflow of Fmoc Solid-Phase Peptide Synthesis.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. chempep.com [chempep.com]

- 5. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

A Technical Guide to the Solubility of Fmoc-1-methyl-L-histidine in DMF and DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of the solubility characteristics of Fmoc-1-methyl-L-histidine in two common solvents utilized in peptide synthesis: dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). An understanding of solubility is critical for the efficient and successful incorporation of this amino acid derivative into synthetic peptides, impacting reaction kinetics, purity, and overall yield. This document presents available quantitative solubility data, a general experimental protocol for solubility determination, and a logical workflow for the application of this compound in solid-phase peptide synthesis (SPPS).

Quantitative Solubility Data

The solubility of this compound can vary based on experimental conditions, such as solvent purity and the method of dissolution. The available data highlights the importance of careful solvent handling, particularly for DMSO, which is hygroscopic.

| Compound Name | Solvent | Reported Solubility | Molar Concentration (mM) | Notes |

| This compound | DMF | 10 mg/mL[1] | ~25.55 mM | - |

| This compound | DMSO | 10 mg/mL[1] | ~25.55 mM | - |

| This compound | DMSO | 125 mg/mL[2][3] | ~319.35 mM | Requires sonication. The hygroscopic nature of DMSO can significantly affect solubility; using newly opened DMSO is recommended.[2][3] |

Molecular Weight of this compound: 391.42 g/mol [2]

Experimental Protocol for Solubility Determination

The following is a general methodology for determining the solubility of Fmoc-protected amino acids. This protocol can be adapted to specifically assess the solubility of this compound in DMF and DMSO.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

High-purity DMF

-

High-purity, anhydrous DMSO

-

Analytical balance

-

Vortex mixer

-

Ultrasonic bath

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Solvent: Ensure solvents are of high purity and, in the case of DMSO, anhydrous.

-

Sample Preparation: Accurately weigh a series of increasing amounts of this compound into separate, sealable vials.

-

Solvent Addition: Add a precise volume of the test solvent (DMF or DMSO) to each vial to create a range of concentrations.

-

Dissolution:

-

Initially, vortex each vial vigorously for 2-3 minutes.

-

If the compound does not fully dissolve, place the vial in an ultrasonic bath for 15-30 minutes.[2][3]

-

For sparingly soluble compounds, gentle heating may be applied, but this should be noted as it will affect the solubility value at room temperature.

-

-

Equilibration: Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, visually inspect each vial for the presence of undissolved solid. For vials containing solid material, centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.

-

Analysis of Supernatant: Carefully withdraw an aliquot of the clear supernatant from the centrifuged vials. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved this compound using a calibrated HPLC method.

-

Determination of Solubility: The highest concentration at which no solid is present, or the concentration determined by HPLC from the saturated solution, is taken as the solubility.

Workflow for this compound in Solid-Phase Peptide Synthesis (SPPS)

The primary application where the solubility of this compound is a critical parameter is in its use as a building block in SPPS. Inadequate solubility can lead to difficulties in the coupling step, resulting in incomplete reactions and the generation of deletion sequences in the final peptide. The following diagram illustrates a typical workflow for the incorporation of an Fmoc-amino acid into a growing peptide chain on a solid support.

Caption: Workflow for a single coupling cycle in SPPS.

This guide provides foundational data and methodologies for researchers working with this compound. Empirical determination of solubility under specific laboratory conditions is always recommended for optimal results in peptide synthesis.

References

The Biological Significance of 1-Methylhistidine in Peptides: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, biological roles, and therapeutic potential of peptides containing the post-translationally modified amino acid, 1-methylhistidine.

Abstract

1-Methylhistidine (1-MH), a derivative of the amino acid histidine, has emerged from being primarily known as a biomarker to a molecule of significant interest in cellular regulation and therapeutic development. This technical guide provides a comprehensive overview of the biological significance of 1-methylhistidine within peptides, catering to researchers, scientists, and drug development professionals. We delve into the endogenous and exogenous sources of 1-MH, its role in fundamental cellular processes, and its implications for human health and disease. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involving 1-MH-containing peptides, offering a foundational resource for future research and drug discovery endeavors.

Introduction to 1-Methylhistidine

1-Methylhistidine, also known as π-methylhistidine, is a post-translationally modified amino acid where a methyl group is attached to the N-1 (pi) position of the imidazole (B134444) ring of a histidine residue.[1][2] Unlike its isomer, 3-methylhistidine (3-MH), which is a well-established marker for muscle protein breakdown, the biological roles of 1-MH are more diverse and have only recently begun to be fully elucidated.[3]

The presence of 1-MH in peptides can arise from two primary sources:

-

Exogenous (Dietary) Intake: 1-MH is abundant in the dipeptide anserine (B1665513) (β-alanyl-1-methylhistidine), which is found in high concentrations in the meat of poultry and fish.[4][5] The breakdown of anserine during digestion releases 1-MH, which is then absorbed and can be detected in blood and urine.[4] Consequently, 1-MH levels serve as a reliable biomarker for meat consumption.[5]

-

Endogenous Production: 1-MH is also synthesized endogenously through the post-translational methylation of histidine residues within specific proteins.[6] This process is catalyzed by a class of enzymes known as protein histidine N-methyltransferases.[6] The subsequent degradation of these proteins releases free 1-MH.[3]

The Enzymology of 1-Methylhistidine Formation

The enzymatic machinery responsible for the specific methylation of histidine residues at the N-1 position has been a subject of intense research. Two key enzymes have been identified as the primary drivers of this modification:

-

SET Domain Containing 3 (SETD3): Initially predicted to be a histone lysine (B10760008) methyltransferase, SETD3 was later identified as a highly specific actin histidine N-methyltransferase.[7][8] It catalyzes the methylation of histidine 73 (His73) on β-actin.[7] This modification is crucial for regulating smooth muscle contraction and actin filament dynamics.[9]

-

Methyltransferase-like 18 (METTL18): METTL18 is a nuclear methyltransferase that specifically targets histidine 245 (His245) of the 60S ribosomal protein L3 (RPL3).[10][11] This methylation event plays a significant role in ribosome biogenesis and the regulation of protein translation.[11][12]

Biological Functions and Signaling Pathways

The methylation of histidine to form 1-MH within peptides is not a random event but a precise regulatory mechanism that influences key cellular processes.

Regulation of Muscle Contraction by SETD3-mediated Actin Methylation

The methylation of actin at His73 by SETD3 is a critical regulator of smooth muscle function. Depletion of SETD3 leads to impaired signal-induced contraction in primary human uterine smooth muscle cells.[9] The proposed signaling pathway involves the following steps:

Role of METTL18-mediated RPL3 Methylation in Ribosome Biogenesis and Translation

METTL18-catalyzed methylation of RPL3 at His245 is integral to the proper functioning of the ribosome, the cell's protein synthesis machinery. The absence of this modification leads to altered pre-rRNA processing and decreased polysome formation.[11] This pathway highlights a novel layer of regulation in protein translation.

Quantitative Data on 1-Methylhistidine-Containing Peptides

The functional impact of 1-methylhistidine in peptides is underscored by quantitative experimental data. The following table summarizes key findings from the literature.

| Peptide/Protein | Parameter | Value | Biological Context |

| β-actin peptide (aa 66-88) | Kd | 0.17 µM | Binding affinity of SETD3 to its substrate peptide.[13] |

| Anserine + Carnosine | Dose | 30 mg/kg | Ergogenic dose improving peak power and torque in humans.[14] |

| METTL9 with SLC39A766-74 peptide | Km | 15.11 µM | Michaelis-Menten constant for the methylation of a substrate peptide.[15] |

| METTL9 with SLC39A766-74 peptide | kcat | 44.27 x 10-3 s-1 | Catalytic turnover number for the methylation reaction.[15] |

| 1-Methylhistidine (Plasma) | Concentration | 9.8 - 15.6 µM | Normal physiological concentration range in human plasma. |

| 1-Methylhistidine (Urine) | Concentration | 17.7 - 153.8 µmol/mmol creatinine | Normal physiological concentration range in human urine. |

Experimental Protocols

To facilitate further research into the roles of 1-methylhistidine in peptides, this section provides an overview of key experimental methodologies.

Solid-Phase Peptide Synthesis (SPPS) of 1-Methylhistidine-Containing Peptides

The chemical synthesis of peptides containing 1-methylhistidine is achievable through standard Fmoc-based solid-phase peptide synthesis protocols.

Detailed Methodology:

-

Resin Preparation: Start with a suitable solid support, such as Rink Amide resin for C-terminal amide peptides.[16] Swell the resin in a solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[16]

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.[17]

-

Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-His(1-Me)-OH) using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA), or using a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[17][18] Allow the coupling reaction to proceed to completion.

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.[16]

-

Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each amino acid in the desired peptide sequence.[17]

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water.

-

Purification and Analysis: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[19] Confirm the identity and purity of the final peptide by mass spectrometry.[19]

In Vitro Muscle Contractility Assay

To assess the functional impact of peptides on muscle function, an in vitro contractility assay using isolated muscle fibers can be employed.

Detailed Methodology:

-

Muscle Isolation: Isolate intact extensor digitorum longus (EDL) or soleus muscles from a model organism (e.g., mouse).[20]

-

Mounting: Tie the tendons of the isolated muscle with surgical suture and mount it in a chamber containing a physiological salt solution, with one end attached to a fixed point and the other to a force transducer.[20]

-

Stimulation: Induce muscle contractions using electrical field stimulation with platinum electrodes.[21]

-

Force Measurement: Record the isometric contractile force generated by the muscle in response to electrical stimulation.[20]

-

Peptide Treatment: Introduce the 1-methylhistidine-containing peptide into the bath solution and measure the changes in contractile force, time to peak tension, and relaxation time to determine its effect on muscle contractility.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful technique to study the effects of 1-MH peptides on translation at a global level.[10][22][23]

Detailed Methodology:

-

Cell Treatment: Treat cultured cells with the 1-methylhistidine-containing peptide of interest.

-

Lysis and Ribosome Stalling: Lyse the cells in the presence of a translation inhibitor, such as cycloheximide, to freeze ribosomes on the mRNA.[24]

-

Nuclease Digestion: Treat the cell lysate with RNase to digest mRNA that is not protected by ribosomes.[25]

-

Monosome Isolation: Isolate the ribosome-mRNA complexes (monosomes) by ultracentrifugation through a sucrose (B13894) gradient.[25]

-

Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints).[22]

-

Library Preparation and Sequencing: Convert the RNA footprints into a cDNA library and sequence them using a high-throughput sequencing platform.[22]

-

Data Analysis: Align the sequencing reads to a reference genome or transcriptome to map the ribosome footprints and analyze changes in translation efficiency.[24]

Implications for Drug Development

The unique properties of 1-methylhistidine make it an intriguing component for consideration in peptide-based drug design.

-

Enhanced Stability: The methylation of the imidazole ring can protect the peptide from enzymatic degradation by exopeptidases and endopeptidases that recognize histidine, potentially increasing the peptide's in vivo half-life.[26]

-

Modulation of Physicochemical Properties: The addition of a methyl group can alter the hydrophobicity, pKa, and conformational preferences of the peptide, which can be leveraged to optimize its binding affinity, solubility, and pharmacokinetic profile.

-

Targeting Specific Pathways: Given the specific roles of SETD3 and METTL18, peptides containing 1-methylhistidine could be designed to modulate the activity of these enzymes or their downstream pathways, offering new therapeutic avenues for diseases involving aberrant muscle contraction or protein translation.

-

Formulation Strategies: While the presence of 1-MH may influence the choice of excipients and buffer systems, general strategies for stabilizing therapeutic peptides in aqueous solutions, such as pH optimization and the use of polyols, remain relevant.[20]

Conclusion

1-Methylhistidine in peptides represents a fascinating and functionally significant post-translational modification. From its origins as a dietary component and a product of specific enzymatic methylation, 1-MH plays crucial roles in regulating fundamental cellular processes, including muscle contraction and protein synthesis. The elucidation of the signaling pathways involving SETD3 and METTL18 has opened new avenues for understanding the intricate control of these processes. For drug development professionals, the incorporation of 1-methylhistidine into peptide therapeutics offers a potential strategy to enhance stability and modulate biological activity. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource to propel further research into the multifaceted world of 1-methylhistidine-containing peptides and unlock their full therapeutic potential.

References

- 1. METTL18-mediated histidine methylation of RPL3 modulates translation elongation for proteostasis maintenance | Sciety [sciety.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Showing Compound L-1-Methylhistidine (FDB012119) - FooDB [foodb.ca]

- 4. youtube.com [youtube.com]

- 5. 1-Methylhistidine | Rupa Health [rupahealth.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. SETD3 protein is the actin-specific histidine N-methyltransferase | eLife [elifesciences.org]

- 8. researchgate.net [researchgate.net]

- 9. SETD3 is an actin histidine methyltransferase that prevents primary dystocia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for Ribosome Profiling in Bacteria [bio-protocol.org]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Structural insights into SETD3-mediated histidine methylation on β-actin | eLife [elifesciences.org]

- 14. METTL18-mediated histidine methylation of RPL3 modulates translation elongation for proteostasis maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wernerlab.weebly.com [wernerlab.weebly.com]

- 17. chem.uci.edu [chem.uci.edu]

- 18. chemistry.du.ac.in [chemistry.du.ac.in]

- 19. benchchem.com [benchchem.com]

- 20. Video: Ex Vivo Assessment of Contractility, Fatigability and Alternans in Isolated Skeletal Muscles [jove.com]

- 21. Ex Vivo Assessment of Contractility, Fatigability and Alternans in Isolated Skeletal Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 23. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

- 25. bartellab.wi.mit.edu [bartellab.wi.mit.edu]

- 26. Methods to improve the metabolic stability of peptides [creative-peptides.com]

The Pivotal Role of N-Methylation on the Histidine Imidazole Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation of the histidine imidazole (B134444) ring, a subtle yet profound post-translational modification, plays a critical role in modulating the physicochemical properties and biological functions of proteins and peptides. This technical guide provides an in-depth exploration of the consequences of this modification, focusing on its impact on the imidazole ring's pKa, metal ion coordination, and hydrogen bonding capabilities. We delve into the biological significance of N-methylated histidine in various physiological processes and provide a compilation of detailed experimental protocols for the synthesis, characterization, and analysis of these modified residues. This document is intended to serve as a comprehensive resource for researchers in biochemistry, drug discovery, and molecular biology, facilitating a deeper understanding and further investigation into the multifaceted roles of histidine N-methylation.

Introduction

Histidine, with its imidazole side chain, is a uniquely versatile amino acid, acting as a proton donor and acceptor at physiological pH, a potent ligand for metal ions, and a key component in enzyme catalytic sites. The nitrogen atoms of the imidazole ring, designated as Nπ (N-1 or pros) and Nτ (N-3 or tele), are susceptible to methylation, leading to the formation of 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH), respectively.[1] This seemingly minor addition of a methyl group can dramatically alter the electronic and steric properties of the imidazole ring, thereby influencing its chemical reactivity and biological activity.[2] Understanding the nuances of N-methylation is crucial for elucidating protein function, designing novel therapeutics, and interpreting disease mechanisms.

Physicochemical Consequences of Imidazole N-Methylation

Impact on pKa and Tautomeric Equilibrium

N-methylation fixes the tautomeric state of the imidazole ring, preventing the interconversion between the Nπ-H and Nτ-H tautomers that is characteristic of unmodified histidine. This fixation has a direct impact on the pKa of the remaining protonated nitrogen.

Alkylation of the imidazole ring can either increase or decrease its acidity relative to the parent histidine.[3] The pKa of the imidazole side chain of histidine is approximately 6.0.[3] Methylation at the Nτ (tele) position to form 1-methylhistidine results in a pKa of 5.91 for the Nπ nitrogen.[3] Conversely, methylation at the Nπ (pros) position to form 3-methylhistidine increases the pKa of the Nτ nitrogen to 6.52.[3]

Table 1: Comparison of pKa Values for Histidine and N-Methylated Histidines

| Compound | Methylation Position | pKa of Imidazole Ring | Reference |

| L-Histidine | Unmodified | ~6.0 | [3] |

| 1-Methyl-L-histidine (Nτ-methylated) | N-tele (N-1) | 5.91 | [3] |

| 3-Methyl-L-histidine (Nπ-methylated) | N-pros (N-3) | 6.52 | [3] |

Note: The nomenclature for the nitrogen atoms of the imidazole ring can be confusing. Biochemists often number the nitrogen atom adjacent to the side chain as 1 (Nπ, pros) and the more distant nitrogen as 3 (Nτ, tele).[1]

Alteration of Metal Ion Coordination

The imidazole side chain of histidine is a primary site for the coordination of transition metal ions in metalloproteins.[4] N-methylation significantly influences this coordinating ability by blocking one of the potential nitrogen ligands and altering the electronic properties of the other.

Methylation of histidine can affect the chelation of divalent metal ions such as Zn²⁺, Cu²⁺, and Fe²⁺.[5] Studies have shown that both 1-MH and 3-MH can still coordinate with metal ions, but the geometry and stability of the resulting complexes differ from those formed with unmodified histidine.[6] For instance, in the context of copper binding, selective N-methylation has been used to demonstrate a preference for Nπ coordination.[6] The steric hindrance introduced by the methyl group can also influence the coordination geometry.[2]

Table 2: Effects of N-Methylation on Metal Ion Coordination

| Methylated Histidine | Effect on Metal Coordination | Experimental Observation | Reference |

| 1-Methylhistidine | Enforces coordination through the Nπ nitrogen. | Used to probe the preferred coordination site in copper-binding peptides. | [6] |

| 3-Methylhistidine | Enforces coordination through the Nτ nitrogen. | Alters the electronic and geometric structure of the metal center. | [3] |

Influence on Hydrogen Bonding

The ability of the histidine imidazole ring to act as both a hydrogen bond donor and acceptor is crucial for protein structure and function. N-methylation eliminates one of the nitrogen atoms as a hydrogen bond donor. This can disrupt or alter existing hydrogen bonding networks within a protein, potentially leading to changes in protein folding, stability, and interactions with other molecules.

Biological Significance of N-Methylated Histidine

N-methylated histidines are found in a variety of biologically important molecules, from small dipeptides to large structural proteins.

1-Methylhistidine (Nτ-methylhistidine)

1-Methylhistidine is a component of the dipeptide anserine (B1665513) (β-alanyl-1-methyl-L-histidine), which is found in high concentrations in the muscle and brain of many vertebrates.[7] Anserine, along with its unmethylated precursor carnosine, exhibits antioxidant, pH-buffering, and metal-chelating properties.[7] 1-MH itself is primarily considered a biomarker for dietary meat intake, as it is not endogenously synthesized in humans but is derived from the breakdown of anserine from food sources.[7]

3-Methylhistidine (Nπ-methylhistidine)

3-Methylhistidine is a post-translational modification found in actin and myosin, the major contractile proteins in muscle.[8] Its presence is used as a biomarker for muscle protein breakdown, as it is released into the bloodstream upon the degradation of these proteins and is not reutilized for protein synthesis.[8] Elevated levels of 3-MH can indicate conditions associated with increased muscle catabolism.[8]

Diphthamide (B1230887): A Complex Histidine Modification

Diphthamide is a highly modified histidine residue found in eukaryotic and archaeal translation elongation factor 2 (eEF2).[9][10] Its biosynthesis is a multi-step process that involves the transfer of a 3-amino-3-carboxypropyl (ACP) group from S-adenosylmethionine (SAM) to the imidazole ring, followed by trimethylation and amidation.[9] Diphthamide is the target of diphtheria toxin, which ADP-ribosylates this residue, leading to the inhibition of protein synthesis and cell death.[10]

Signaling Pathways and Logical Relationships

The biosynthesis of diphthamide provides a clear example of a multi-step pathway involving histidine modification.

Experimental Protocols

Synthesis of N-Methylated Histidines

A common method involves the alkylation of a protected histidine derivative.

Procedure:

-

Protection of L-histidine: L-histidine is first converted to its methyl ester and then protected at the α-amino and the Nτ-imidazole nitrogen positions, for example, by benzoylation to form the methyl ester of L-Nα,Nτ-dibenzoylhistidine.[10]

-

Methylation: The protected histidine is then alkylated using a methylating agent such as trimethyloxonium (B1219515) fluoroborate.[10]

-

Deprotection: The protecting groups are subsequently removed by acid hydrolysis to yield L-1-methylhistidine.[10]

-

Purification: The final product is purified by crystallization or chromatography.[10]

A similar strategy of protection, alkylation, and deprotection is employed.

Procedure:

-

Protection: L-histidine can be protected with a phthaloyl group.

-

Methylation: Methylation is achieved using dimethyl sulfate (B86663) in the presence of a base like NaOH, or with methyl iodide in the presence of metallic sodium.[11]

-

Deprotection: The phthaloyl group is removed by hydrazinolysis.

-

Purification: The product is isolated and purified using chromatographic techniques.[11]

Determination of pKa Values

This is a classical method for determining the pKa of ionizable groups.

Procedure:

-

Sample Preparation: Prepare a solution of the N-methylated histidine of known concentration (e.g., 1 mM).[9]

-

Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the sample solution, which is placed on a magnetic stirrer.[9]

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.[9]

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[9]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the midpoint of the buffering region, which corresponds to the inflection point on the titration curve.[12]

NMR spectroscopy can be used to determine the pKa of specific ionizable groups by monitoring the chemical shifts of nearby nuclei as a function of pH.

Procedure:

-

Sample Preparation: Prepare a series of samples of the N-methylated histidine at different, precisely known pH values.

-

NMR Data Acquisition: Acquire ¹H or ¹³C NMR spectra for each sample.

-

Data Analysis: Monitor the chemical shift of the imidazole ring protons (C2-H and C4-H) or carbons. Plot the chemical shift versus pH. The data will form a sigmoidal curve, and the pKa is the pH at the inflection point of this curve.[13]

Characterization of Metal Ion Coordination

This technique is useful for studying the formation of metal-ligand complexes.

Procedure:

-

Sample Preparation: Prepare solutions of the N-methylated histidine and the metal salt of interest.

-

Data Acquisition: Record the UV-Vis absorption spectrum of the N-methylated histidine, the metal salt, and mixtures of the two at various molar ratios.[14]

-

Data Analysis: The formation of a complex is indicated by a shift in the absorption maximum (λ_max) and/or a change in the molar absorptivity.[14] The stoichiometry of the complex can be determined using methods like the mole-ratio method.[15]

NMR is a powerful tool for obtaining detailed structural information about metal-ligand complexes in solution.

Procedure:

-

Sample Preparation: Prepare a solution of the N-methylated histidine.

-

Titration: Acquire NMR spectra (e.g., ¹H NMR) while titrating with a solution of the metal ion.[16]

-

Data Analysis: The binding of a metal ion will cause changes in the chemical shifts and line broadening of the signals from the nuclei near the binding site.[16] For paramagnetic metals like Cu(II), significant line broadening is observed.[6] These changes can be used to identify the coordinating atoms and determine the binding affinity.

This technique provides the most definitive structural information of metal-N-methyl-histidine complexes in the solid state.

Procedure:

-

Crystallization: Grow single crystals of the complex formed between the N-methylated histidine and the metal ion.

-

Data Collection: Collect X-ray diffraction data from the crystal.

-

Structure Solution and Refinement: Process the diffraction data to determine the three-dimensional arrangement of atoms in the complex, including bond lengths and angles between the metal ion and the coordinating atoms of the N-methylated histidine.[17]

Conclusion

N-methylation of the histidine imidazole ring is a subtle modification with far-reaching consequences for the chemical biology of peptides and proteins. By altering the pKa, metal ion coordination, and hydrogen bonding capabilities of the imidazole side chain, N-methylation expands the functional repertoire of histidine. The biological roles of 1-methylhistidine and 3-methylhistidine as components of physiologically active dipeptides and as biomarkers for metabolic processes underscore the importance of this modification. The intricate biosynthetic pathway of diphthamide further highlights the complex cellular machinery dedicated to histidine modification. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the synthesis, properties, and biological functions of N-methylated histidine, paving the way for new discoveries in protein science and drug development.

References

- 1. 3-Methylhistidine and 1-methylhistidine - BEVITAL AS [bevital.no]

- 2. N‐methylation of histidine to tune tautomeric preferences in histidine‐heme coordination and enzyme‐mimetic catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bib.irb.hr:8443 [bib.irb.hr:8443]

- 4. ESEEM Analysis of Multi-Histidine Cu(II)-Coordination in Model Complexes, Peptides, and Amyloid-β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR insights into the behavior of bis-His motifs toward copper ions: A study using mono-N-methylated histidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Methylhistidine | Rupa Health [rupahealth.com]

- 8. 3-Methylhistidine - Wikipedia [en.wikipedia.org]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 13. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. NMR studies of zinc, copper, and iron binding to histidine, the principal metal ion complexing site of amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Fmoc-1-methyl-L-histidine (CAS 202920-22-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-methyl-L-histidine, commonly known as Fmoc-1-methyl-L-histidine, is a specialized amino acid derivative with the CAS number 202920-22-7.[1] It serves as a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of 1-methylhistidine residues into peptide sequences.[2][3] The presence of the N-τ-methyl group on the imidazole (B134444) ring prevents common side reactions associated with the unprotected histidine side chain and can influence the final peptide's conformation and biological activity. This guide provides a comprehensive overview of its chemical properties, applications, experimental protocols, and associated challenges in peptide synthesis.

Physicochemical and General Properties

The properties of this compound are summarized below, collating data from various suppliers and databases.

Table 1: General and Chemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 202920-22-7 | [1][2][3] |

| Molecular Formula | C₂₂H₂₁N₃O₄ | [1][3] |

| Molecular Weight | 391.42 g/mol | [2][4][5] |

| Synonyms | Fmoc-His(1-Me)-OH, Fmoc-His(τ-Me)-OH, Nα-Fmoc-Nim-methyl-L-histidine | [1][2][6] |

| Purity | ≥98.0% (HPLC) to ≥99% (HPLC) | [1][2][3] |

| Functional Group | Fmoc protecting group | [2] |

| InChI Key | SLWOFHRSEVVUHM-FQEVSTJZSA-N |[1][2] |

Table 2: Physical and Handling Properties

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | White to off-white or slight yellow powder/solid. | [1][2][3] |

| Melting Point | 135 - 136 °C | [3] |

| Solubility | DMF: 10 mg/mLDMSO: 10 mg/mLPBS (pH 7.2): 0.2 mg/mL | [1][6] |

| Storage Temperature | 2-8°C or -20°C | [1][2][3] |

| Stability | Stable for ≥ 4 years when stored at -20°C. | [1] |

| Optical Rotation | [a]²⁰D = -9.0 ± 1° (c=1 in 2N HCl) |[3] |

Core Applications

This compound is a versatile reagent primarily used in the life sciences.

-

Solid-Phase Peptide Synthesis (SPPS) : Its main application is as a building block for introducing methylated histidine residues into synthetic peptides.[2][3][4] The Fmoc group provides temporary N-α protection, which is stable under the basic conditions used for coupling but easily removed by mild acids.[4] The 1-methyl modification on the imidazole side chain enhances stability and can be crucial for developing bioactive peptides and potential therapeutics.[3]

-

Drug Development : It plays a significant role in synthesizing peptide-based drugs.[3] Modifying histidine residues can improve the efficacy, specificity, and enzymatic resistance of drug candidates.[3][7]

-

Biochemical Research : The compound has been utilized in the production of peptides designed to create ε-nitrogen-ligated copper centers, mimicking active sites in enzymes like copper nitrite (B80452) reductases.[1] This allows for detailed studies of enzyme mechanisms and catalysis.[1]

-

Protein Engineering : Researchers use this derivative to modify proteins, which can enhance their stability and activity for applications as biocatalysts or therapeutic proteins.[3]

Experimental Protocols and Methodologies

The incorporation of this compound into a peptide sequence follows the standard workflow of Fmoc-based solid-phase peptide synthesis.

General Fmoc-SPPS Cycle for a Single Amino Acid Addition

This protocol outlines the key steps for coupling this compound to a resin-bound peptide chain.

-

Resin Preparation and Swelling :

-

Place the desired resin (e.g., Rink Amide resin for C-terminal amides) in a suitable reaction vessel.[7]

-

Add an appropriate solvent like N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) (approx. 10 mL per gram of resin).[7]

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[7]

-

-

Fmoc Group Deprotection :

-

Drain the swelling solvent.

-

Add a solution of 20% piperidine (B6355638) in DMF to the resin to remove the Fmoc group from the N-terminus of the growing peptide chain.[7][8]

-

Agitate the mixture for 5-15 minutes at room temperature. A second treatment may be required for complete deprotection.[7][8]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove all residual piperidine.[7]

-

-

Amino Acid Activation and Coupling :

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading).

-

Add a coupling reagent, such as HBTU or HATU (2.9-4.5 equivalents), and an additive like HOBt (3 equivalents).[7][8]

-

Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to begin the activation process.[7][8]

-

Immediately transfer the activated amino acid solution to the deprotected resin.[7]

-

Agitate the reaction mixture for 1-2 hours at room temperature.[7]

-

-

Confirmation and Washing :

-

Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates that all primary amines have reacted.[7]

-

If the test is positive, the coupling step should be repeated.

-

Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

The cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

Key Considerations and Challenges

While the 1-methyl group on the imidazole ring of this compound prevents some side reactions, histidine derivatives in general are prone to racemization during the activation step of coupling.

Racemization of Histidine

The primary challenge with histidine-containing peptides is the potential for epimerization at the α-carbon during activation.[9][10]

-

Mechanism : The lone pair of electrons on the π-nitrogen of the imidazole side chain is positioned to act as an internal base.[10] When the carboxyl group is activated (e.g., by a carbodiimide (B86325) or uronium salt), the acidity of the α-proton increases significantly. The nearby imidazole nitrogen can then abstract this proton, forming an achiral enolate intermediate. Reprotonation can occur from either face, leading to a mixture of L- and D-isomers in the final peptide.[9][10]

-

Mitigation Strategies :

-

Use of Additives : Incorporating additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives into the coupling cocktail can suppress racemization.[10]

-

Minimize Activation Time : Pre-activation times should be kept to a minimum. The activated amino acid should be added to the resin immediately.[10]

-

Optimized Coupling Reagents : While uronium/aminium-based reagents (HBTU, HATU) are efficient, they can also promote racemization. Careful selection and stoichiometry are crucial.[10]

-

Analytical Characterization

The purity and identity of this compound are typically confirmed using standard analytical techniques. Commercial suppliers often provide data from:

-

High-Performance Liquid Chromatography (HPLC) : Used to assess purity, with levels typically exceeding 98%.[2][11]

-

Nuclear Magnetic Resonance (¹H NMR) : Confirms the chemical structure of the molecule.[11]

-

Mass Spectrometry (LCMS) : Verifies the molecular weight of the compound.[11]

Safety and Handling

-

Hazard Statements : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]

-

Precautionary Statements : Standard laboratory precautions should be taken, including wearing personal protective equipment (gloves, goggles). Avoid breathing dust and ensure adequate ventilation (P261, P280).[6]

-

WGK (Water Hazard Class) : WGK 3, indicating it is highly hazardous to water.[2][6]

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound Novabiochem 202920-22-7 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 202920-22-7: N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-me… [cymitquimica.com]

- 5. This compound Novabiochem® | 202920-22-7 [sigmaaldrich.com]

- 6. FMOC-HIS(1-ME)-OH | 202920-22-7 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

The Biochemical Significance and Application of Methylated Histidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylated histidine, a post-translationally modified amino acid, has emerged as a critical molecule in various biochemical processes and a valuable biomarker in clinical and nutritional research. This technical guide provides an in-depth exploration of the applications of two primary forms of methylated histidine: 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH). It details their roles as biomarkers for dietary intake and muscle protein catabolism, respectively, and delves into the enzymatic pathways governing their formation. Furthermore, this guide elucidates the signaling roles of histidine methylation, particularly the function of SET domain-containing protein 3 (SETD3) in actin methylation and its downstream effects on cellular mechanics and organelle dynamics. Detailed experimental protocols for the quantification of methylated histidines are provided, alongside quantitative data and visual representations of key pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to Methylated Histidine

Histidine is an essential amino acid with a unique imidazole (B134444) side chain that can be methylated at two different positions on the imidazole ring, forming either 1-methylhistidine (1-MH) or 3-methylhistidine (3-MH).[1] Unlike their parent amino acid, 1-MH and 3-MH do not have direct physiological functions but serve as important biomarkers.[2] The methylation of histidine residues within proteins is a post-translational modification catalyzed by specific methyltransferases.[3] This guide will focus on the distinct biochemical applications and significance of 1-MH and 3-MH.

1-Methylhistidine (1-MH): A Biomarker for Dietary Intake

1-Methylhistidine is primarily utilized as a biomarker for dietary meat consumption, particularly red meat, poultry, and fish.[4][5] It is derived from the breakdown of anserine, a dipeptide abundant in the muscle tissue of many animals.[5] Humans do not endogenously produce significant amounts of 1-MH, so its presence in urine and plasma is a reliable indicator of recent meat intake.[4]

Quantitative Data: 1-MH and Meat Consumption

The correlation between urinary 1-MH levels and meat consumption has been quantified in several studies. This data is crucial for nutritional epidemiology and for validating dietary assessment methods.

| Population/Diet | Metric | Value | Reference |

| Healthy Adults | Urinary 1-MH Reference Range | 0 - 237 mmol/mol creatinine (B1669602) | [6] |

| Black & White Adventists | Spearman's Correlation with Meat Intake (FFQ) | 0.37 - 0.61 | [4][7] |

| Controlled Feeding Study | Urinary 1-MH vs. Red Meat Intake | Dose-dependent increase | [8] |

| Vegetarians vs. Omnivores | Urinary 1-MH Levels | Significantly lower in vegetarians | [4] |

3-Methylhistidine (3-MH): A Biomarker for Muscle Protein Breakdown

3-Methylhistidine is a well-established biomarker for skeletal muscle protein breakdown, or catabolism.[1][2] It is formed by the post-translational methylation of histidine residues within the contractile proteins actin and myosin.[9] During the turnover of these muscle proteins, 3-MH is released and subsequently excreted in the urine without being reutilized for protein synthesis.[10]

Elevated levels of 3-MH are indicative of increased muscle catabolism, which can be associated with various physiological and pathological states, including:

-

Strenuous physical exercise[11]

-

Muscle injury[1]

-

Fasting and malnutrition[12]

-

Sepsis and trauma[12]

-

Muscle wasting diseases such as muscular dystrophy and thyrotoxic myopathy[13][14]

Conversely, low levels of 3-MH may suggest low muscle mass or muscle wasting conditions.[2]

Quantitative Data: 3-MH in Health and Disease

The following tables summarize key quantitative data related to 3-MH levels in various contexts.

Table 3.1: Reference Ranges for 3-Methylhistidine

| Fluid | Population | Concentration Range | Reference |

| Urine | Healthy Adults | 3.63–69.27 µmol/mmol creatinine | [1] |

| Urine | Healthy Adults | 55-110 µmol/g creatinine | [2] |

| Urine | Healthy Adults | 44 - 281 µmol/g creatinine | [11] |

| Urine | Healthy Adults | 60 - 1500 µmol/24 hours | [9] |

| Plasma | Healthy Adults | 2-9 µmol/L | [2] |

| Plasma | Healthy Adults | 0.0–5.9 µM | [1] |

| Cerebrospinal Fluid | Healthy Adults | 1.39–6.25 µM | [1] |

Table 3.2: 3-Methylhistidine Levels in Pathological States

| Condition | Change in 3-MH Levels | Magnitude of Change | Reference |

| Skeletal Trauma (Males) | Increase | ~280% | [12] |

| Skeletal Trauma (Females) | Increase | ~225% | [12] |

| Sepsis (Males) | Increase | ~227% | [12] |

| Sepsis (Females) | Increase | ~292% | [12] |

| Duchenne Muscular Dystrophy | Significantly raised | - | [13] |

| Thyrotoxic Myopathy | Significantly raised | - | [13] |

| Hypothyroid Myopathy | Significantly decreased | - | [13] |

Enzymology and Signaling Pathways of Histidine Methylation

The methylation of histidine is catalyzed by a class of enzymes known as protein histidine N-methyltransferases. A key enzyme in this family is SET domain-containing protein 3 (SETD3).

SETD3: The Actin-Specific Histidine N-Methyltransferase

SETD3 has been identified as the primary enzyme responsible for the methylation of histidine 73 (His73) in β-actin.[3] This post-translational modification plays a crucial role in regulating the function of the actin cytoskeleton.

Figure 1. Enzymatic methylation of β-actin by SETD3.

Downstream Effects of Actin Methylation by SETD3

The methylation of actin at His73 by SETD3 has significant downstream consequences for cellular function, including the regulation of smooth muscle contraction and mitochondrial dynamics.

SETD3-mediated actin methylation is pivotal for proper smooth muscle function. Depletion of SETD3 impairs signal-induced contraction in primary human uterine smooth muscle cells.[15][16] This suggests that actin methylation is a key regulatory step in the mechanics of smooth muscle.

Figure 2. Role of SETD3 in smooth muscle contraction.

Recent studies have revealed that SETD3 is a mechano-sensitive enzyme that localizes to the outer mitochondrial membrane.[17][18] It promotes the polymerization of F-actin around mitochondria, which is essential for maintaining mitochondrial morphology, movement, and function.[18] Loss of SETD3 leads to diminished mitochondrial actin polymerization and is associated with reduced oxidative phosphorylation and impaired mitochondrial complex I function.[17][18]

Figure 3. SETD3-mediated regulation of mitochondrial dynamics.

Experimental Protocols for Methylated Histidine Quantification

Accurate quantification of 1-MH and 3-MH is essential for their use as biomarkers. The two most common analytical methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Sample Preparation for Biological Fluids

Proper sample collection and preparation are critical for reliable results.

-

Serum: Collect whole blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the supernatant.[19][20]

-

Plasma: Collect whole blood into a tube containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the plasma.[19][20]

-

Urine: For quantitative analysis, a 24-hour urine collection is often preferred. For spot urine samples, results are typically normalized to creatinine concentration.[1] To minimize dietary influence on 3-MH levels when assessing muscle catabolism, subjects should consume a meat-free diet for at least 3 days prior to and during the collection period.[10]

-

Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in an appropriate lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant.[19]

Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[19][20]

Protocol for 3-Methylhistidine Quantification by ELISA

This protocol is a generalized procedure based on commercially available competitive ELISA kits.[21][22]

Materials:

-

Microplate pre-coated with anti-3-MH antibody

-

3-MH standards

-

Sample/Standard Dilution Buffer

-

Biotin-labeled 3-MH

-

HRP-Streptavidin Conjugate (SABC)

-

SABC Dilution Buffer

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

TMB Substrate

-

Stop Solution (e.g., 0.2 M H₂SO₄)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions. Bring all components to room temperature before use.

-

Standard Curve Preparation: Perform serial dilutions of the 3-MH standard to create a standard curve (e.g., 0, 6.25, 12.5, 25, 50, 100, 200, 400 nmol/ml).[22]

-

Assay Procedure: a. Add 50 µL of standard or sample to the appropriate wells of the microplate. b. Immediately add 50 µL of Biotin-labeled 3-MH to each well. c. Gently tap the plate to mix and incubate for 45-60 minutes at 37°C.[19][21] d. Aspirate the liquid from each well and wash 3 times with Wash Buffer. e. Add 100 µL of SABC working solution to each well and incubate for 30-60 minutes at 37°C.[19][21] f. Aspirate and wash the wells 5 times with Wash Buffer. g. Add 90 µL of TMB Substrate to each well and incubate in the dark at 37°C for 10-20 minutes.[21] h. Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Data Acquisition: Immediately read the optical density (OD) at 450 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of 3-MH in the samples by interpolating from the standard curve.

Figure 4. General workflow for a competitive ELISA for 3-MH.

Protocol for 1-MH and 3-MH Quantification by UPLC-MS/MS

This protocol provides a framework for the simultaneous quantification of 1-MH and 3-MH in urine, based on published methods.[23][24]

Materials:

-

Ultra-performance liquid chromatography (UPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Chromatography column (e.g., SB-aq 2.1×50 mm, 1.8 μm)[23]

-

Mobile phase A: Acetonitrile (B52724)

-

Mobile phase B: 0.1% formic acid in water

-

Isotopically labeled internal standards (e.g., Nτ-methyl-d3-histidine)[25]

-

Acetonitrile for sample precipitation

Procedure:

-

Sample Preparation: a. To a 5 µL plasma sample, add an appropriate amount of isotopic internal standard.[25] b. Add water and acetonitrile to precipitate proteins.[25] c. Vortex and centrifuge at high speed (e.g., 20,000 x g) for 5 minutes.[25] d. Filter the supernatant through a 0.22-µm membrane.[25] e. For urine samples, a simple dilution with water after the addition of the internal standard may be sufficient.[23][24]

-

UPLC Conditions:

-

MS/MS Conditions:

-

Data Analysis:

-

Generate a calibration curve using standards of known concentrations.

-

Quantify 1-MH and 3-MH in samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

Figure 5. General workflow for UPLC-MS/MS analysis of methylated histidines.

Conclusion and Future Directions

Methylated histidines, specifically 1-MH and 3-MH, are invaluable tools in biochemical and clinical research. Their distinct origins make them reliable biomarkers for dietary meat intake and muscle protein catabolism, respectively. The discovery of SETD3 as an actin-specific histidine methyltransferase has opened new avenues for understanding the regulatory roles of this post-translational modification in fundamental cellular processes like muscle contraction and mitochondrial dynamics. This knowledge is particularly relevant for drug development targeting diseases associated with muscle wasting, metabolic disorders, and cytoskeletal dysregulation.

Future research should continue to explore the full spectrum of proteins regulated by histidine methylation and the functional consequences of these modifications. Further refinement of analytical methods will improve the precision and accessibility of methylated histidine quantification, solidifying their role in both research and clinical diagnostics. The signaling pathways initiated by histidine methylation are a promising area for the identification of novel therapeutic targets.

References

- 1. 3-Methylhistidine - Wikipedia [en.wikipedia.org]

- 2. 3-Methylhistidine | Rupa Health [rupahealth.com]

- 3. SETD3 protein is the actin-specific histidine N-methyltransferase | eLife [elifesciences.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Race modifies the association between animal protein metabolite 1-methylhistidine and blood pressure in middle-aged adults: the Bogalusa Heart Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-METHYLHISTIDINE - Amino Acid Analysis, LC/MS - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. researchgate.net [researchgate.net]

- 8. Urinary biomarkers of meat consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Methylhistidine - Amino Acids; Urine 24-hour (Doctor's Data) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Methylhistidine (Urine) - Amino Acids Analysis - Lab Results explained | HealthMatters.io [healthmatters.io]

- 12. Urinary excretion of 3-methylhistidine: an assessment of muscle protein catabolism in adult normal subjects and during malnutrition, sepsis, and skeletal trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-Methylhistidine excretion as an index of myofibrillar protein catabolism in neuromuscular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. SETD3 is an actin histidine methyltransferase that prevents primary dystocia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SETD3 is an Actin Histidine Methyltransferase that Prevents Primary Dystocia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SETD3 is a mechanosensitive enzyme that methylates actin on His73 to regulate mitochondrial dynamics and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.biologists.com [journals.biologists.com]

- 19. elkbiotech.com [elkbiotech.com]

- 20. fn-test.com [fn-test.com]

- 21. Human 3-MH ELISA kit | Plasma, Serum, Tissue Homogenate [antibodies-online.com]

- 22. elisakits.co.uk [elisakits.co.uk]

- 23. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. cms.mz-at.de [cms.mz-at.de]

An In-depth Technical Guide to Fmoc-His(τ-Me)-OH: Nomenclature, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-His(τ-Me)-OH, a crucial building block in peptide synthesis. It covers its nomenclature and synonyms, detailed chemical and physical properties, and its application in Solid-Phase Peptide Synthesis (SPPS). Furthermore, this guide delves into the biological significance of peptides incorporating 3-methyl-histidine, with a focus on their role in signaling pathways.

Nomenclature and Synonyms